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Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS: 1115-01-1), often referred to as Methyl 9,10-
dihydroxystearate (DHAME), is a vicinal diol fatty acid ester derived from the oxidation of
methyl oleate.[1] With a precise monoisotopic molecular weight of 330.277 g/mol , it serves as
a critical intermediate in the synthesis of bio-based surfactants, lubricants, and lipid-based drug

delivery systems.

This technical guide dissects the physicochemical identity, synthesis pathways, and analytical
validation of this molecule. It is designed for researchers requiring a self-validating protocol for
synthesis and characterization, moving beyond basic definitions to explore the mechanistic
causality of its formation and fragmentation.

Part 1: Molecular Identity & Physicochemical Properties

The molecular weight of Methyl 9,10-dihydroxyoctadecanoate is a function of its C19 carbon
backbone and the addition of two hydroxyl groups across the unsaturated bond of the parent

oleate.
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Property

Value | Description

IUPAC Name

Methyl 9,10-dihydroxyoctadecanoate

Common Name

Methyl 9,10-dihydroxystearate (DHAME)

CAS Registry Number 1115-01-1
Molecular Formula C19H3804
Molecular Weight (Average) 330.51 g/mol

Monoisotopic Mass

330.277009 Da

Physical State

Waxy solid (dependent on stereochemistry) or

viscous liquid

69-72 °C (Erythro isomer); 62—65 °C (Threo

Melting Point .
isomer)
- Soluble in ethanol, chloroform, diethyl ether;
Solubility )
Insoluble in water
Lipophilicity (LogP) ~5.5 (Predicted)

Stereochemical Note: The synthesis method dictates the stereochemistry. Performic acid
oxidation typically yields the threo-diol due to anti-addition (epoxidation followed by backside
attack hydrolysis), whereas osmium tetroxide catalysis yields the erythro-diol via syn-addition.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of Methyl 9,10-dihydroxyoctadecanoate is a classic example of oxidative
functionalization of lipids. The most robust laboratory method involves the in situ generation of
performic acid, which facilitates epoxidation followed by acid-catalyzed ring opening.

Mechanistic Logic

» Peracid Generation: Formic acid reacts with hydrogen peroxide to form performic acid
(HCOOOH).
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o Epoxidation (Prilezhaev Reaction): The electrophilic oxygen of the peracid attacks the
nucleophilic

-bond of Methyl Oleate (C9=C10), forming an epoxide (Methyl 9,10-epoxystearate).

» Ring Opening: In the acidic medium, the epoxide ring is protonated and undergoes
nucleophilic attack by water (or formate), resulting in the vicinal diol. This step is
regioselective and stereospecific (anti-addition).

Visualization of Synthesis Pathway

The following diagram illustrates the chemical flow from precursor to final product.

Methyl Oleate

(C19H3602) Epoxidation

Intermediate: Anti-addition

______ _p Methyl 9,10-epoxystearate Threo-diol formation)
(In-situ Performic Acid) Methyl 9,10-dihydroxyoctadecanoate
---------------- -
(Ring Opening)

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the conversion of Methyl Oleate to Methyl 9,10-
dihydroxyoctadecanoate via in-situ performic acid oxidation.[2][3]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize Methyl 9,10-dihydroxyoctadecanoate from Methyl Oleate with >95%
yield.

Reagents:
e Methyl Oleate (Technical grade, >90%)
e Formic Acid (88%)

e Hydrogen Peroxide (30% w/v)
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e Sodium Bicarbonate (sat. solution)
o Ethyl Acetate (extraction solvent)
Step-by-Step Methodology:

e Reaction Initiation:

o In a three-necked flask equipped with a reflux condenser and thermometer, dissolve 0.1
mol of Methyl Oleate in 1.5 molar equivalents of Formic Acid.

o Causality: Formic acid acts as both the solvent and the carrier for the active oxygen.
e Controlled Oxidation:

o Slowly add 1.5 molar equivalents of Hydrogen Peroxide dropwise while maintaining the
temperature between 40-50 °C.

o Validation Check: The reaction is exothermic. A rapid temperature spike indicates
uncontrolled peracid formation. Maintain cooling if necessary.

o Stir vigorously for 2—4 hours. The mixture will transition from a biphasic system to a more
homogeneous emulsion as the polar diol forms.

» Hydrolysis & Quenching:

o The initial product is often a formyl ester. To ensure complete conversion to the diol, raise
the temperature to 60 °C for 1 hour.

o Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).
 Purification:

o Wash the organic layer with saturated Sodium Bicarbonate (to remove residual acid) until
no effervescence is observed.

o Wash with brine, dry over anhydrous Na=SOa4, and evaporate the solvent.
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o Recrystallization: If high purity is required, recrystallize from ethanol/hexane.

Part 4: Analytical Validation & Fragmentation

Confirming the molecular weight and structure requires analytical rigor. Gas Chromatography-
Mass Spectrometry (GC-MS) is the gold standard, but the diol functionality often requires
derivatization to Trimethylsilyl (TMS) ethers to improve volatility and stability.

GC-MS Fragmentation Logic (TMS Derivative)
When derivatized with BSTFA/TMCS, the diol hydrogens are replaced by TMS groups (

).

e Derivatized MW: 330.5 + (2 x 72.1) = 474.7 Da.

o Alpha Cleavage: The bond between C9 and C10 is weak due to the electron-donating
oxygen atoms. Cleavage yields two dominant fragments.

Key Diagnostic lons:

e -Cleavage Fragment A (C10-C18): Contains the ester end? No, C10-C18 is the hydrocarbon
tail.

o Structure:
o Mass:
(approx).
o -Cleavage Fragment B (C1-C9): Contains the methyl ester.[4][2][5][6]

o Structure:

o Mass:

o Note: The fragment m/z 259 is highly diagnostic for the C9 position of the hydroxyl group
in methyl esters.
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Iab_l_p_Z_-_A_n_a_Iytical Chpckpnintq

Method Observation Interpretation

FTIR Broad band at 3300-3400 Presence of -OH stretching
cm~! (confirms ring opening).
Multiplet at Protons attached to C9 and

1H NMR C10 (methine protons adjacent
3.4-3.6 ppm to OH).

m/z 73 (TMS group); m/z 259
GC-MS (TMS) m/z 73, 259

(C1-C9 ester fragment).

Part 5: Applications in Pharmaceutical Sciences|[8]

Methyl 9,10-dihydroxyoctadecanoate is gaining traction in drug development not as an API,
but as a functional excipient and intermediate.

o Lipid Nanoparticles (LNPs):

o Hydroxylated lipids modify the packing parameter of lipid bilayers. The polar "head"
created by the vicinal diols in the middle of the chain introduces a "kink" that can increase
membrane fluidity, aiding in the endosomal release of mMRNA or siRNA payloads.

e Permeation Enhancers:

o Similar to other fatty acid esters, DHAME can act as a permeation enhancer for
transdermal drug delivery. The diol moiety disrupts the ordered structure of the stratum
corneum lipids more effectively than the non-hydroxylated parent, potentially increasing
the flux of hydrophilic drugs.

e Chemical Intermediate:

o It serves as a precursor for azelaic acid (via oxidative cleavage of the diol), a drug used in
treating acne and rosacea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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